molecular formula C15H10F4N2OS B5770656 4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

カタログ番号 B5770656
分子量: 342.31 g/mol
InChIキー: KTFIRLQKWORKMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as BAY 87-2243, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of hypoxia-inducible factor (HIF), a transcription factor that plays a critical role in the adaptation of cells to low oxygen levels.

作用機序

4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 87-2243 inhibits the activity of HIF by binding to the HIF-1α subunit and preventing its interaction with the coactivator p300/CBP. This prevents the transcriptional activation of genes involved in angiogenesis, metabolism, and cell survival, which are critical for tumor growth and survival. In addition to its effects on HIF, this compound 87-2243 has also been shown to inhibit the activity of other proteins involved in tumor growth and metastasis, including mTOR and AKT.
Biochemical and Physiological Effects
This compound 87-2243 has been shown to have a variety of biochemical and physiological effects in preclinical studies. In addition to its effects on HIF and other signaling pathways, this compound 87-2243 has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response to tumors. This compound 87-2243 has also been shown to have effects on glucose metabolism and mitochondrial function, which may contribute to its antitumor effects.

実験室実験の利点と制限

4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 87-2243 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been shown to have high potency and selectivity for HIF inhibition. However, there are also limitations to its use in lab experiments. This compound 87-2243 has poor solubility in water, which can make it difficult to use in certain assays. In addition, its effects on other signaling pathways and cellular processes may complicate the interpretation of experimental results.

将来の方向性

There are several future directions for the study of 4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 87-2243. One area of interest is the development of combination therapies that target multiple signaling pathways involved in tumor growth and survival. This compound 87-2243 has been shown to have synergistic effects with other inhibitors of HIF and mTOR, and further studies are needed to explore the potential of these combination therapies. Another area of interest is the development of new formulations of this compound 87-2243 that improve its solubility and bioavailability. Finally, the role of this compound 87-2243 in other diseases, such as ischemic heart disease and pulmonary hypertension, warrants further investigation.

合成法

The synthesis of 4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 87-2243 involves several steps, including the reaction of 4-fluorobenzoyl chloride with potassium thioacetate to form 4-fluorobenzoylthioacetate, followed by the reaction of this intermediate with 2-(trifluoromethyl)aniline to yield the desired product. The synthesis of this compound 87-2243 has been optimized to produce high yields and purity, making it suitable for use in scientific research.

科学的研究の応用

4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 87-2243 has been extensively studied for its potential therapeutic applications in cancer treatment. HIF is known to play a critical role in tumor growth and metastasis, and inhibitors of HIF have been shown to have antitumor effects in preclinical studies. This compound 87-2243 has been shown to inhibit the activity of HIF in vitro and in vivo, leading to decreased tumor growth and increased sensitivity to chemotherapy. In addition to its potential as a cancer therapy, this compound 87-2243 has also been studied for its role in other diseases, including ischemic heart disease and pulmonary hypertension.

特性

IUPAC Name

4-fluoro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4N2OS/c16-10-7-5-9(6-8-10)13(22)21-14(23)20-12-4-2-1-3-11(12)15(17,18)19/h1-8H,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFIRLQKWORKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。